

RALA peptide discovery and development

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Compound of Interest

Compound Name: RALA peptide

Cat. No.: B14079678

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Introduction: The Emergence of RALA

The development of non-viral vectors for gene therapy is a critical area of research, aiming to overcome the safety concerns and immunogenicity associated with viral methods. Cell-penetrating peptides (CPPs) have emerged as a promising alternative. The **RALA peptide** is a rationally designed, 30-amino acid cationic amphipathic peptide that has demonstrated significant potential for delivering a wide range of therapeutic cargo, including plasmid DNA (pDNA), small interfering RNA (siRNA), and even inorganic nanoparticles.^{[1][2][3]}

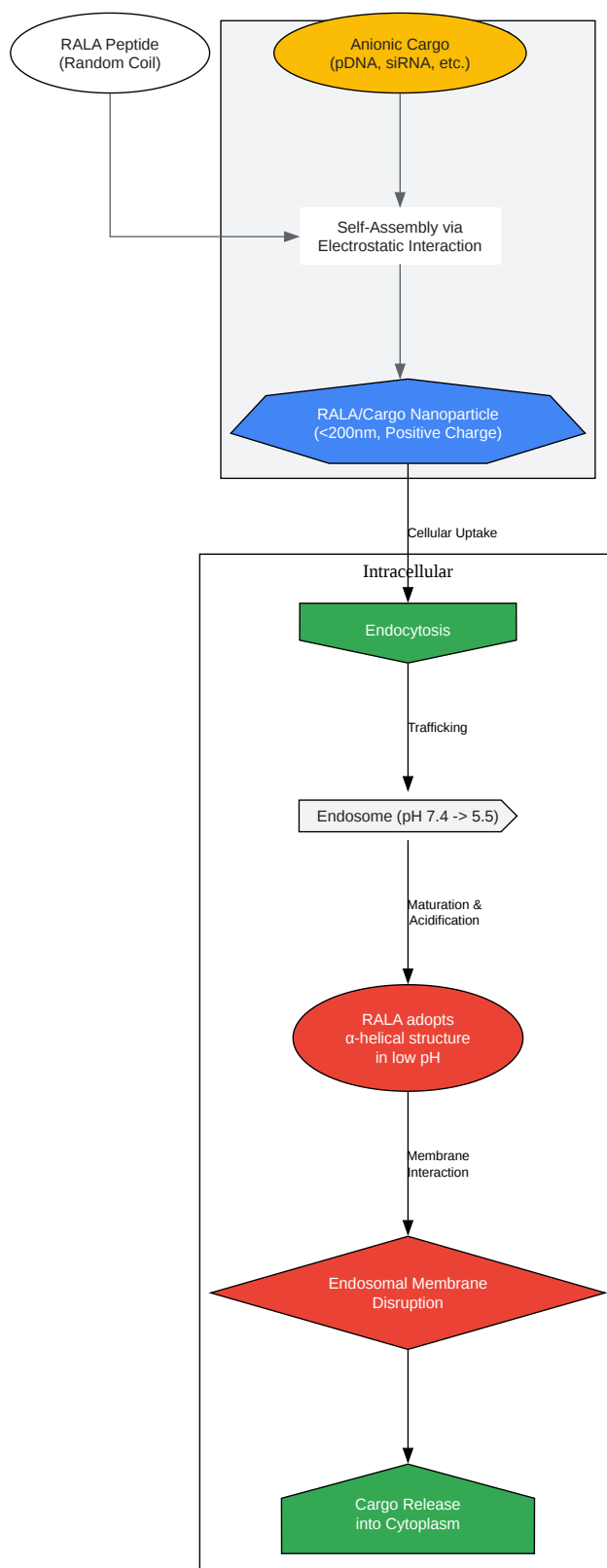
Developed as a modification of the earlier KALA peptide, RALA's design substitutes lysine residues with arginine.^[1] This change was pivotal; arginine's guanidinium group remains protonated over a wider pH range, which confines the peptide's membrane-disruptive α -helical structure to the acidic environment of the endosome. This pH-sensitivity minimizes toxicity at physiological pH while maximizing efficacy for endosomal escape, a key barrier in intracellular delivery.^[1] RALA's ability to efficiently condense anionic cargo into stable nanoparticles, coupled with its low cytotoxicity and lack of immunogenicity, makes it a powerful tool for both in vitro and in vivo applications.

Amino Acid Sequence: N-WEARLARALARALARHLARALARALRACEA-C

Mechanism of Action: A pH-Triggered Escape

The efficacy of RALA hinges on a sophisticated, multi-step mechanism that facilitates the transport of its cargo from the extracellular space into the cell's cytoplasm.

- **Nanoparticle Formation:** RALA is rich in positively charged arginine residues. When mixed with negatively charged cargo like nucleic acids, it spontaneously self-assembles through electrostatic interactions. This process condenses the cargo into compact, cationic nanoparticles.
- **Cellular Uptake:** The resulting nanoparticles typically have a net positive surface charge (zeta potential), which promotes interaction with the negatively charged proteoglycans on the cell surface, triggering cellular uptake primarily through endocytosis.
- **Endosomal Entrapment:** Once inside the cell, the RALA-cargo nanoparticle is enclosed within an endosome.
- **pH-Dependent Conformational Change:** As the endosome matures, its internal environment becomes increasingly acidic (pH drops from ~6.5 to ~5.5). This acidic environment is the trigger for RALA's action. The histidine residue in the RALA sequence becomes protonated, and the peptide undergoes a conformational change from a random coil to a disruptive α -helix.
- **Endosomal Escape:** The newly formed α -helical structure is amphipathic, with a hydrophobic face and a hydrophilic, cationic face. This structure allows RALA to insert into and destabilize the endosomal membrane, leading to the formation of pores or membrane rupture. This disruption allows the nanoparticle and its therapeutic cargo to escape the endosome and enter the cytoplasm, avoiding degradation in the lysosome.



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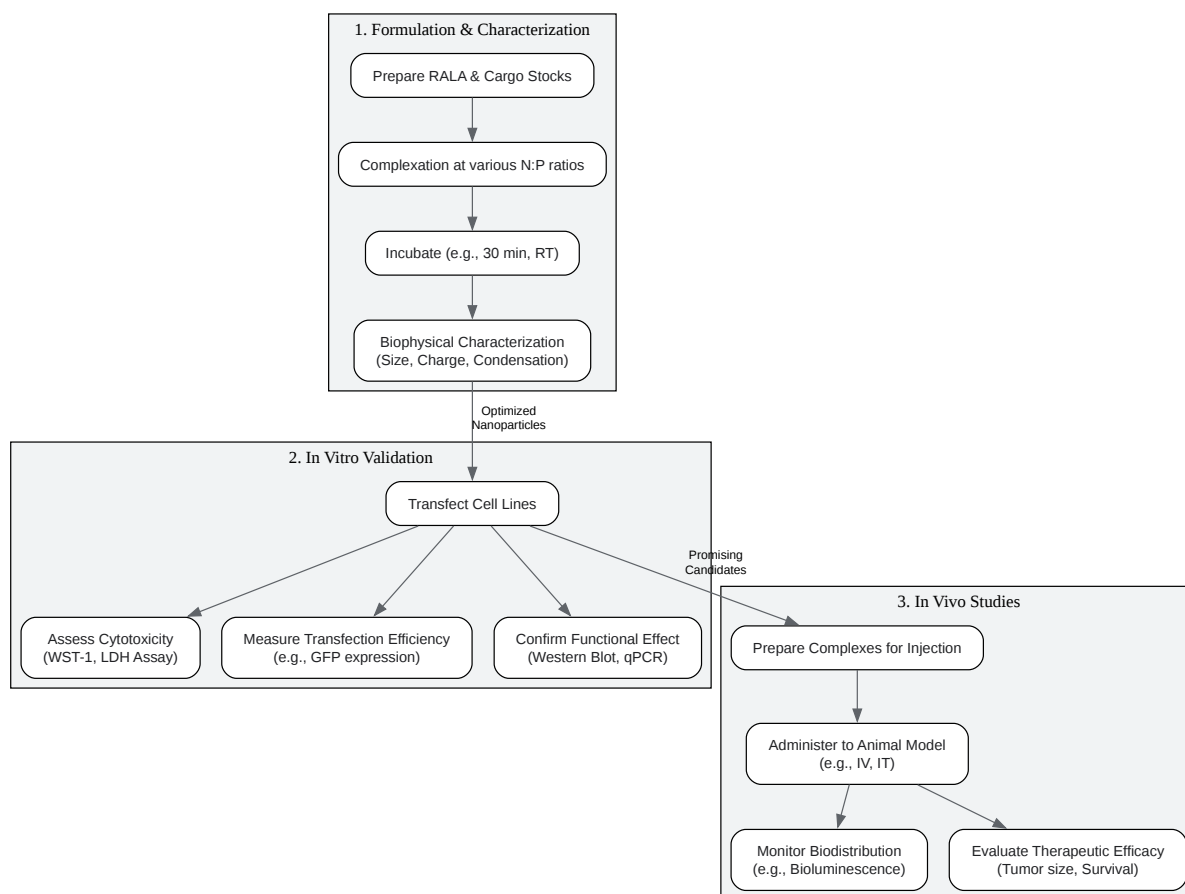
Figure 1: RALA's mechanism of action for intracellular cargo delivery.

Key Experimental Protocols

This section provides detailed methodologies for the core experiments used to characterize and validate RALA as a delivery vehicle.

RALA Nanoparticle Formulation and Characterization

A typical experimental workflow involves formulating the nanoparticles, characterizing their physical properties, and then testing their biological function.



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Figure 2: General experimental workflow for **RALA peptide** studies.

3.1.1 Peptide and Nucleic Acid Preparation

- **RALA Peptide:** Lyophilized **RALA peptide** is typically produced by solid-state synthesis. It should be reconstituted in sterile, nuclease-free water to a desired stock concentration (e.g., 1 mg/mL).
- **Nucleic Acids:** Plasmid DNA or siRNA should be diluted in nuclease-free water or a suitable buffer to a working concentration (e.g., 1 µg per transfection).

3.1.2 Nanoparticle Self-Assembly

- **Protocol:** RALA-nucleic acid complexes are formed at various nitrogen-to-phosphate (N:P) ratios. The N:P ratio represents the molar ratio of nitrogen atoms in the RALA arginine groups to the phosphate groups in the nucleic acid backbone.
- To prepare complexes, add the appropriate volume of **RALA peptide** solution to the diluted nucleic acid cargo.
- Vortex briefly and incubate at room temperature for at least 30 minutes to allow for stable nanoparticle formation.

3.1.3 Gel Retardation Assay

- **Purpose:** To determine the N:P ratio at which RALA completely condenses the nucleic acid cargo. Unbound, negatively charged nucleic acid will migrate through an agarose gel, while fully complexed cargo will be retained in the loading well.
- **Protocol:**
 - Prepare RALA/nucleic acid complexes at a range of N:P ratios (e.g., 0 to 15).
 - Load the samples into a 1% (w/v) agarose gel containing a nucleic acid stain (e.g., ethidium bromide).
 - Run the gel via electrophoresis (e.g., 100V for 30-60 minutes).
 - Visualize the gel under UV light. The N:P ratio where the band disappears from the lane and is retained in the well is considered the point of optimal condensation.

3.1.4 Biophysical Characterization

- Purpose: To measure the size, charge, and homogeneity of the nanoparticles, which are critical for cellular uptake and stability.
- Protocol: Use Dynamic Light Scattering (DLS) and Zeta Potential analysis (e.g., using a Zetasizer instrument).
 - Prepare nanoparticles at the desired N:P ratio in a suitable buffer (e.g., sterile water or PBS).
 - Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential.

3.1.5 Serum Stability Assay

- Purpose: To assess if the nanoparticles protect their cargo from degradation in a biologically relevant environment.
- Protocol:
 - Prepare RALA-DNA complexes at an optimal N:P ratio (e.g., 10).
 - Incubate the complexes in the presence of 10% Fetal Calf Serum (FCS) for various time points (e.g., 1 to 6 hours) at 37°C.
 - After incubation, add a decomplexing agent like Sodium Dodecyl Sulfate (SDS) to release the DNA.
 - Analyze the integrity of the released DNA using a gel retardation assay as described above.

In Vitro Transfection and Cytotoxicity

3.2.1 Cell Culture and Transfection

- Protocol:

- Plate cells (e.g., HeLa, PC-3, or ZR-75-1) in a suitable plate format (e.g., 24-well plate) and allow them to adhere overnight.
- On the day of transfection, replace the cell culture medium with serum-free medium.
- Add the pre-formed RALA nanoparticles to the cells.
- Incubate for a set period (e.g., 4-6 hours) before replacing the medium with complete (serum-containing) growth medium.
- Analyze cells for gene expression or knockdown at 24-72 hours post-transfection.

3.2.2 WST-1 Cytotoxicity Assay

- Purpose: To quantify the metabolic activity of cells as an indicator of cell viability after treatment with RALA nanoparticles.
- Protocol:
 - Transfect cells as described above in a 96-well plate.
 - At 72 hours post-transfection, remove the complete media.
 - Add 10% WST-1 reagent in serum-free media to each well and incubate for 4 hours at 37°C.
 - Measure the absorbance of the supernatant at 450 nm using a plate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the physical characteristics and biological performance of RALA nanoparticles.

Table 1: Biophysical Properties of RALA Nanoparticles

Cargo Type	N:P Ratio	Particle Size (nm)	Zeta Potential (mV)	Polydispersity Index (PDI)	Reference
Plasmid DNA (pFKBPL)	10	< 100	> +10	< 0.2	
siRNA (siFKBPL)	10	< 100	> +10	< 0.2	
Plasmid DNA (p53)	> 5	~150-200	Positive	N/A	
Gold Nanoparticles (AuNP)	20:1 (w/w)	< 110	+18.6	< 0.52	
Risedronate (RIS)	1:1 (nmol)	< 100	10 to 30	< 0.2	

Table 2: In Vitro Performance and Cytotoxicity

Cell Line	Cargo	Transfection Efficiency	Cytotoxicity Comparison	Reference
ZR-75-1	pFKBPL / siFKBPL	Effective up/down-regulation	Higher viability than Lipofectamine® & Oligofectamine®	
HeLa	pCMV-EGFP	High efficacy	Low cytotoxicity at effective N:P ratios	
HEK-293T	pCMV-EGFP	High efficacy	Low cytotoxicity at effective N:P ratios	
PC-3	AuNP	> 3-fold increase in uptake	No significant toxicity	
Mesenchymal Stem Cells	CRISPR RNP	Superior cell viability vs. commercial reagents	Consistently preserved cell viability	

Conclusion and Future Directions

The **RALA peptide** represents a significant advancement in non-viral delivery technology. Its rational design, centered on a pH-sensitive mechanism for endosomal escape, provides a platform that is both highly effective and minimally toxic. The straightforward formulation process and demonstrated efficacy for a variety of anionic cargos, from plasmids and siRNA to small molecules and nanoparticles, underscore its versatility.

Future research is focused on enhancing RALA's capabilities further. This includes the development of next-generation peptides with modified sequences (e.g., HALA peptides with increased histidine content) to further improve endosomal escape. Additionally, functionalizing RALA nanoparticles with targeting ligands or shielding polymers like PEG is being explored to

improve circulation times and achieve tissue-specific delivery in vivo, paving the way for more precise and potent therapeutic interventions.

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